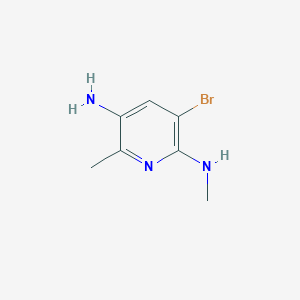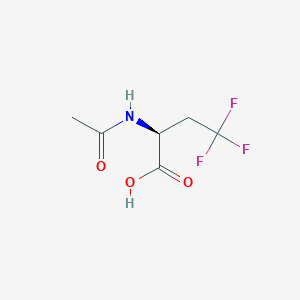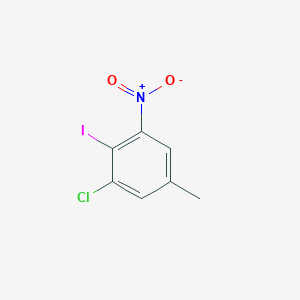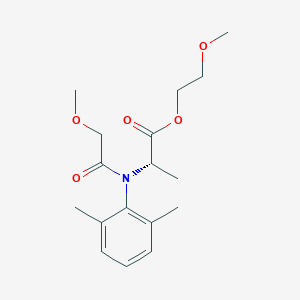
3-Bromo-N2,6-dimethylpyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N2,6-dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyridine ring, along with two amino groups. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N2,6-dimethylpyridine-2,5-diamine typically involves the bromination of 2,6-dimethylpyridine. The process can be carried out by reacting 2,6-dimethylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually conducted at elevated temperatures to ensure complete bromination. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically obtained through a series of purification steps, including distillation, crystallization, and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N2,6-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually conducted in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are carried out in inert solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the pyridine ring.
Reduction Reactions: Products include dehalogenated pyridines and reduced derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N2,6-dimethylpyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Bromo-N2,6-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N2,6-dimethylpyridine-2,5-diamine can be compared with other similar compounds, such as:
2-Bromo-4-methylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-2,6-dimethylpyridine: Lacks the amino groups, resulting in different chemical properties and uses.
2,6-Dimethylpyridine: The parent compound without bromine substitution, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H10BrN3 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
3-bromo-2-N,6-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H10BrN3/c1-4-6(9)3-5(8)7(10-2)11-4/h3H,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
UUBUIAIOOCKSBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1N)Br)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)







![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)


